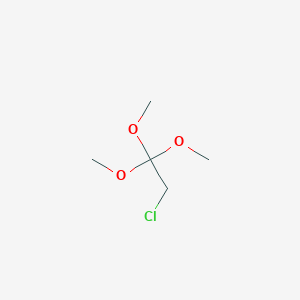

2-Chloro-1,1,1-trimethoxyethane

Description

Properties

IUPAC Name |

2-chloro-1,1,1-trimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEIUNVTLXEOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCl)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225932 | |

| Record name | 1,1,1-Trimethoxy-2-chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74974-54-2 | |

| Record name | 1,1,1-Trimethoxy-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074974542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trimethoxy-2-chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-1,1,1-TRIMETHOXYETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-1,1,1-trimethoxyethane chemical properties

An In-depth Technical Guide to 2-Chloro-1,1,1-trimethoxyethane

Introduction

This compound, also known as trimethyl chloro-orthoacetate, is a functionalized orthoester with significant applications in advanced organic synthesis.[1] Its unique structure, combining the features of an orthoester with a reactive chloromethyl group, makes it a versatile building block for constructing complex molecular architectures, including heterocyclic compounds.[1] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a colorless, transparent liquid.[2] It is classified as a flammable liquid and is considered a dangerous good for transportation.[3][4]

Identifiers and General Data

| Property | Value | Reference |

| CAS Number | 74974-54-2 | [2][3][5][6][7] |

| Molecular Formula | C₅H₁₁ClO₃ | [3][5][6] |

| Molecular Weight | 154.59 g/mol | [3][5][7] |

| Linear Formula | ClCH₂C(OCH₃)₃ | |

| Synonyms | Trimethyl chloro-orthoacetate, 1-Chloro-2,2,2-trimethoxyethane | [3][5][8] |

| InChI Key | NPEIUNVTLXEOLT-UHFFFAOYSA-N | |

| SMILES | COC(CCl)(OC)OC | [5][7] |

Physical and Spectroscopic Properties

| Property | Value | Reference |

| Boiling Point | 138 °C (lit.) | [2][7] |

| 94-96 °C / 35 mmHg (lit.) | ||

| Density | 1.147 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.425 (lit.) | [2] |

| Vapor Pressure | 6.77 mmHg at 25°C | [2] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly) | [9] |

Computational Data

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 27.69 Ų | [5] |

| LogP | 0.8182 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 4 | [5] |

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the presence of the chloromethyl group adjacent to the orthoester functionality. The chlorine atom is activated by the electron-withdrawing inductive effect of the trimethoxy-substituted carbon, making it an excellent leaving group.[1]

Nucleophilic Substitution

The compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions with various nucleophiles, particularly nitrogen-containing ones like primary aliphatic amines.[1] This reactivity is a cornerstone of its utility in synthesizing diverse derivatives.[1]

Elimination Reactions

Under the influence of strong bases, such as potassium tert-butoxide, this compound can undergo base-catalyzed elimination reactions via an E2 mechanism.[1] These reactions compete with substitution pathways and can be favored under specific conditions of base strength and temperature.[1]

Johnson-Claisen Rearrangement

This orthoester serves as an activated acetic acid equivalent in Johnson-Claisen rearrangement reactions with allylic alcohols.[1] This powerful carbon-carbon bond-forming transformation proceeds through the formation of a mixed orthoester intermediate under weakly acidic conditions, followed by a[5][5]-sigmatropic rearrangement.[1]

References

- 1. Buy this compound | 74974-54-2 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. chemical-label.com [chemical-label.com]

- 5. chemscene.com [chemscene.com]

- 6. 74974-54-2 | MFCD00216629 | this compound [aaronchem.com]

- 7. This compound | 74974-54-2 | FC33078 [biosynth.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. usbio.net [usbio.net]

An In-depth Technical Guide to 2-Chloro-1,1,1-trimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,1,1-trimethoxyethane (CAS Number: 74974-54-2), also known as trimethyl chloro-orthoacetate, is a versatile bifunctional reagent with significant applications in organic synthesis. Its unique structure, featuring a reactive chlorine atom and a trimethoxymethyl group, makes it a valuable precursor for the construction of a variety of molecular architectures, particularly heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of pharmaceuticals and other bioactive molecules. While its utility as a synthetic intermediate is well-established, claims regarding its direct biological activity, including anticancer effects, lack substantial scientific validation in peer-reviewed literature and should be approached with caution.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 74974-54-2 | [2][3] |

| Molecular Formula | C₅H₁₁ClO₃ | [2][3] |

| Molecular Weight | 154.59 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 138 °C (lit.) | [2][4] |

| Density | 1.147 g/mL at 25 °C (lit.) | [2][4] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [2][4] |

| Refractive Index | n20/D 1.425 (lit.) | [4] |

| SMILES String | COC(CCl)(OC)OC | [4] |

| InChI Key | NPEIUNVTLXEOLT-UHFFFAOYSA-N | [4] |

| Synonyms | Trimethyl chloro-orthoacetate, 1-Chloro-2,2,2-trimethoxyethane | [3] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily in patent literature. These methods generally involve the chlorination of an orthoester precursor.

Chlorination of 1,1,1-Trimethoxyethane

A common method involves the direct chlorination of 1,1,1-trimethoxyethane.[5] This process requires careful control of reaction conditions to favor the formation of the monochlorinated product over dichlorinated byproducts.[5]

Experimental Protocol:

-

A 500 ml flask equipped with a stirrer and a gas inlet tube is charged with 240 g (2 mol) of 1,1,1-trimethoxyethane and 1% of a 30% sodium methoxide (B1231860) solution at 10°C.[5]

-

Gaseous chlorine (110 g) is introduced into the flask over a period of 4 hours, ensuring the internal temperature does not exceed 15°C.[5]

-

Following the complete addition of chlorine, the reaction mixture is worked up by distillation.[5]

-

Low-boiling components such as methanol (B129727) and methyl acetate (B1210297) are initially removed.[5]

-

The main fraction, this compound, is then collected. This method has been reported to yield the product in approximately 76% yield with a purity of >99.0%.[5]

Synthesis from Methyl Chloroacetate (B1199739) and Trimethyl Orthoformate

Another patented method describes the synthesis starting from methyl chloroacetate and trimethyl orthoformate.[6]

Experimental Protocol:

-

Methyl chloroacetate is dissolved in an organic solvent (e.g., methanol, ethanol, acetone, or acetonitrile) and the solution is cooled to a temperature between -10°C and 0°C.[6]

-

Trimethyl orthoformate is added to the cooled solution while stirring.[6]

-

Concentrated sulfuric acid (98%) is then added dropwise, maintaining the temperature between -10°C and 0°C.[6]

-

The reaction mixture is subsequently heated to a temperature between 30°C and 80°C for 1 to 3 hours.[6]

-

After the reaction is complete, the mixture is subjected to vacuum concentration. The concentrated liquid is then added to an aqueous alkali solution and extracted with ethyl acetate.[6]

-

The ethyl acetate solution is washed with a saturated saline solution, dried with anhydrous sodium sulfate, and concentrated under vacuum to yield the final product as a colorless oily liquid.[6]

Applications in Organic Synthesis

This compound is a valuable reagent for the synthesis of various organic compounds, particularly heterocyclic structures that are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Heterocyclic Compounds

The reactivity of the chloromethyl group allows for nucleophilic substitution, while the trimethoxymethyl group can serve as a precursor to a carboxylic acid or ester functionality, making it a versatile building block for heterocycle synthesis.

A key application of this compound is in the synthesis of triazolone derivatives. For instance, it reacts with semicarbazide (B1199961) hydrochloride to form 3-chloromethyl-1,2,4-triazolin-5-one, an important intermediate in the synthesis of the antiemetic drug Aprepitant.[7] The reaction involves the condensation of the orthoester with the dinucleophilic semicarbazide, leading to the formation of the triazolone ring.[7]

Experimental Workflow: Synthesis of 3-Chloromethyl-1,2,4-triazolin-5-one

Caption: General workflow for the synthesis of a key Aprepitant intermediate.

Role in Proteomics and Recombinant Protein Production

Some commercial suppliers suggest the use of this compound in the field of proteomics, specifically for the analysis of protein glycosylation and in the production of recombinant proteins.[2] It is proposed that the compound can react with glycosyl residues on lysine (B10760008) residues in proteins, leading to protein denaturation which may be useful in certain analytical workflows.[2] However, detailed experimental protocols and peer-reviewed studies validating these specific applications are currently lacking.

Biological Activity

There are claims from a commercial supplier that this compound exhibits anticancer activity against cervical cancer cells and can be used for the structural analysis of fatty acids with purported anticancer properties.[2] It is crucial to note that these claims are not substantiated by any cited peer-reviewed scientific literature. Extensive searches for in vitro studies, cytotoxicity data, or investigations into the compound's effects on signaling pathways have not yielded any specific results. Therefore, any assertions of direct biological or anticancer activity should be treated with a high degree of skepticism pending rigorous scientific investigation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is classified as a flammable liquid (Category 3).[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, with its most prominent and well-documented application being the synthesis of heterocyclic compounds, notably as a key precursor to the pharmaceutical agent Aprepitant. While its potential in other areas of synthesis and proteomics has been suggested, these applications require further validation through detailed experimental work and peer-reviewed publication. The unsubstantiated claims of its direct biological activity highlight the importance of consulting primary scientific literature for verifiable data. For researchers and professionals in drug development, this compound remains a useful tool in the synthetic chemist's arsenal (B13267) for the construction of complex molecular targets.

References

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. This compound | 74974-54-2 | FC33078 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. This compound 98 74974-54-2 [sigmaaldrich.com]

- 5. US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google Patents [patents.google.com]

- 6. CN105367391A - 2-chlorine-1,1,1-trimethoxyethane preparing method - Google Patents [patents.google.com]

- 7. Buy this compound | 74974-54-2 [smolecule.com]

An In-depth Technical Guide to 2-Chloro-1,1,1-trimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-1,1,1-trimethoxyethane, also known as Trimethyl chloro-orthoacetate. It includes detailed information on its molecular weight, physicochemical characteristics, and a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Core Compound Data

This compound is a versatile reagent in organic synthesis. A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₅H₁₁ClO₃[1][2][3][4] |

| Molecular Weight | 154.59 g/mol [1][2][3][4] |

| CAS Number | 74974-54-2[1][2][3][4] |

| Density | 1.147 g/mL at 25 °C[3][5] |

| Boiling Point | 138 °C[3][5] |

| Flash Point | 43 °C (109.4 °F) - closed cup[3] |

| Refractive Index | n20/D 1.425[5] |

| Purity | ≥96% to ≥97% (typical)[1][4] |

| SMILES | COC(CCl)(OC)OC[3][4] |

| InChI Key | NPEIUNVTLXEOLT-UHFFFAOYSA-N |

Synthesis of this compound

The following section details a common experimental protocol for the preparation of this compound. This synthesis is based on the reaction of methyl chloroacetate (B1199739) with trimethyl orthoformate.[6][7]

Experimental Protocol

Materials:

-

Methyl chloroacetate

-

Trimethyl orthoformate

-

Concentrated sulfuric acid (98%)

-

Potassium hydroxide (B78521) solution (e.g., 0.05M) or other alkaline solution[6]

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve methyl chloroacetate in an organic solvent (e.g., acetonitrile).[7] Stir the solution until it is clear.

-

Cooling: Cool the reaction mixture to between -10 °C and 0 °C using an appropriate cooling bath.[6][7]

-

Addition of Reagent: While maintaining the temperature between -10 °C and 0 °C and stirring, add trimethyl orthoformate to the solution.[6][7]

-

Acid Catalysis: Slowly add concentrated sulfuric acid (98%) dropwise to the reaction mixture, ensuring the temperature remains between -10 °C and 0 °C.[6][7]

-

Reaction: After the addition of sulfuric acid is complete, heat the solution to a temperature between 30 °C and 80 °C and allow it to react for 1 to 3 hours.[6][7] Monitor the reaction's progress (e.g., by gas chromatography) to confirm the consumption of the starting material.[7]

-

Work-up - Concentration: Once the reaction is complete, cool the solution and concentrate it under reduced pressure to remove the solvent.[6]

-

Neutralization and Extraction: Add the concentrated reaction mixture to an alkaline solution (e.g., potassium hydroxide solution) and extract the product using ethyl acetate.[6]

-

Washing and Drying: Wash the combined organic extracts with a saturated sodium chloride solution. Dry the ethyl acetate phase over anhydrous sodium sulfate.[6]

-

Final Concentration: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound, as a colorless oil.[6]

Caption: Workflow for the synthesis of this compound.

Analytical Methodologies

While specific, detailed experimental protocols for the analysis of this compound are not extensively documented in readily available literature, standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are highly suitable for its characterization and purity assessment. A general approach for purity analysis using GC-MS is outlined below.

General GC-MS Protocol for Purity Analysis

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A non-polar capillary column (e.g., DB-5ms or similar).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent, such as ethyl acetate or hexane.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Employ a suitable oven temperature program to separate the components of the sample. An example program might start at a low temperature, hold for a minute, and then ramp up to a higher temperature to elute all components.

-

The mass spectrometer will detect and fragment the molecules as they elute from the GC column, providing a mass spectrum for each component.

-

-

Data Analysis:

-

The purity of the sample can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

-

The mass spectrum of the main peak can be compared to a reference library to confirm the identity of this compound.

-

Mass spectra of minor peaks can be analyzed to identify potential impurities.

-

Caption: Logical considerations for selecting GC-MS for purity analysis.

Signaling Pathways and Applications

This compound is primarily known as a synthetic intermediate.[6] While it is not directly involved in biological signaling pathways itself, it serves as a crucial building block for synthesizing more complex, biologically active molecules. For instance, it has been used in the synthesis of a neurokinin 1 (NK1) receptor antagonist. NK1 receptors are involved in various physiological processes, including pain transmission and inflammation. Therefore, the primary relevance of this compound to drug development professionals lies in its utility for creating novel therapeutic agents that can modulate such signaling pathways. Further research may uncover additional applications in the synthesis of other pharmacologically active compounds.

References

- 1. scbt.com [scbt.com]

- 2. 74974-54-2 | MFCD00216629 | this compound [aaronchem.com]

- 3. This compound | 74974-54-2 | FC33078 [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. CN105367391B - A kind of preparation method of the trimethoxy-ethane of 2 chlorine 1,1,1 - Google Patents [patents.google.com]

- 7. CN105367391A - 2-chlorine-1,1,1-trimethoxyethane preparing method - Google Patents [patents.google.com]

Synthesis of 2-Chloro-1,1,1-trimethoxyethane via Direct Chlorination of Trimethyl Orthoacetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details a validated method for the synthesis of 2-Chloro-1,1,1-trimethoxyethane, a key intermediate in organic synthesis, through the direct chlorination of trimethyl orthoacetate (also known as 1,1,1-trimethoxyethane). The presented protocol is adapted from established industrial methodologies, offering a practical approach for laboratory and pilot-scale production.

Reaction Principle

The synthesis of this compound from trimethyl orthoacetate involves the selective monochlorination of the methyl group of the orthoester. This reaction is typically carried out by treating trimethyl orthoacetate with a suitable chlorinating agent. A prominent method involves the use of gaseous or liquid chlorine in the presence of an alcohol solvent.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with a representative synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Trimethyl Orthoacetate | [1] |

| Chlorinating Agent | Gaseous/Liquid Chlorine | [1] |

| Solvent | Methanol (B129727) | [1] |

| Product Yield | Approx. 76% | [1] |

| Product Purity | >99.0% | [1] |

Detailed Experimental Protocol

This protocol is based on the chlorination of 1,1,1-trialkoxyethane as described in the prior art.[1]

Materials:

-

Trimethyl orthoacetate (1,1,1-trimethoxyethane)

-

Gaseous or liquid chlorine

-

Methanol

-

Distillation apparatus with approximately 5 theoretical plates

Procedure:

-

Reaction Setup: Charge a suitable reaction vessel with trimethyl orthoacetate.

-

Chlorination: Introduce gaseous or liquid chlorine into the reaction vessel. The reaction is carried out in the presence of a catalytic amount of methanol, ranging from 0.1% to 20% by weight, based on the amount of trimethyl orthoacetate.[1]

-

Work-up: Once the introduction of chlorine is complete, the reaction mixture is worked-up by distillation.

-

Purification:

-

Utilize a distillation apparatus with approximately 5 theoretical plates.

-

In the initial stages of distillation, remove low-boiling components such as methanol and methyl acetate (B1210297) at a reflux ratio of 5:1.

-

Collect the main fraction, which is this compound, at a reflux ratio of 2:1.[1]

-

Expected Outcome:

This procedure is reported to yield this compound in approximately 76% yield with a purity of greater than 99.0%.[1]

Alternative Synthetic Routes

While direct chlorination of trimethyl orthoacetate is a viable method, other synthetic strategies have been reported for the preparation of this compound. One notable alternative involves the reaction of methyl chloroacetate (B1199739) with trimethyl orthoformate in the presence of concentrated sulfuric acid.[2][3] This method is characterized by mild reaction conditions and high production efficiency.[2][3]

Visualizations

Reaction Scheme:

Caption: Direct chlorination of trimethyl orthoacetate.

Experimental Workflow:

Caption: Experimental workflow for the synthesis and purification.

References

- 1. US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google Patents [patents.google.com]

- 2. CN105367391A - 2-chlorine-1,1,1-trimethoxyethane preparing method - Google Patents [patents.google.com]

- 3. CN105367391B - A kind of preparation method of the trimethoxy-ethane of 2 chlorine 1,1,1 - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-1,1,1-trimethoxyethane

This technical guide provides a comprehensive overview of 2-Chloro-1,1,1-trimethoxyethane, a versatile organic intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis protocols, and applications.

Chemical Identity and Synonyms

The compound with the chemical structure featuring a central carbon atom bonded to a chloromethyl group and three methoxy (B1213986) groups is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound

Synonyms:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 74974-54-2[1][3][4] |

| Molecular Formula | C₅H₁₁ClO₃[1][4] |

| Molecular Weight | 154.59 g/mol [1][4] |

| Appearance | Colorless transparent liquid[3] |

| Density | 1.147 g/mL at 25 °C[3] |

| Boiling Point | 138 °C[3][4] |

| Refractive Index | n20/D 1.425[3] |

| Flash Point | 43 °C (109.4 °F) - closed cup[3][4] |

| Solubility | Soluble in chloroform (B151607) (slightly) and ethyl acetate (B1210297) (sparingly)[5] |

Experimental Protocols: Synthesis Methodologies

The synthesis of this compound can be achieved through various routes. Below are detailed protocols for key methods reported in the literature.

Method 1: Chlorination of 1,1,1-Trimethoxyethane

A documented method for the synthesis involves the direct reaction of 1,1,1-trimethoxyethane with chlorine gas.[6]

-

Reactants: 1,1,1-trialkoxyethane and gaseous or liquid chlorine.[7]

-

Solvent: An alcohol solvent is used in an amount ranging from 0.1% to 20% by weight, based on the amount of the 1,1,1-trialkoxyethane reactant.[7]

-

Procedure: Gaseous or liquid chlorine is introduced into the solution of 1,1,1-trialkoxyethane in the alcohol solvent.[7]

-

Work-up: The reaction mixture is worked-up by distillation. Low boilers like methanol (B129727) and methyl acetate are removed first. The main fraction yields this compound with high purity.[7] A reported yield for this method is approximately 76% with a purity of >99.0%.[7]

Method 2: From Methyl Chloroacetate (B1199739) and Trimethyl Orthoformate

This method provides a high yield and purity of the final product under mild reaction conditions.[8]

-

Step 1: Dissolve methyl chloroacetate in an organic solvent and cool the solution to a temperature between -10 °C and 0 °C. Add trimethyl orthoformate while stirring.[8]

-

Step 2: Add concentrated sulfuric acid (98% mass concentration) dropwise to the solution while maintaining the temperature at -10 °C to 0 °C.[8]

-

Step 3: Heat the reaction mixture to a temperature between 30 °C and 80 °C and allow it to react for 1-3 hours.[8]

-

Step 4: After the reaction is complete, concentrate the liquid under vacuum. The concentrated liquid is then added to an aqueous alkali solution and extracted with ethyl acetate. The ethyl acetate solution is washed with a saturated saline solution, dried over anhydrous sodium sulfate, and concentrated again under vacuum to yield colorless, oily this compound.[8]

Method 3: Using N-Chlorosuccinimide

This method utilizes N-chlorosuccinimide as the chlorinating agent.

-

Reactants: An orthoester (e.g., 1,1,1-triethoxyethane) and N-chlorosuccinimide.[7]

-

Solvent: Often carried out in chlorinated hydrocarbons like carbon tetrachloride.[7]

-

Procedure: The orthoester is reacted with N-chlorosuccinimide in the chosen solvent.[7] An alternative approach uses a polar solvent as the reaction medium and catalyst, with chlorosuccinimide as the chlorinating reagent, reacting with trialkoxy orthoacetate at temperatures ranging from -20 °C to 150 °C.[9]

-

Work-up: In the latter method, succinimide (B58015) is removed by crystallization and filtering, followed by vacuum rectification and purification to obtain the product.[9]

Applications in Scientific Research

This compound is a valuable reagent in various areas of chemical synthesis and analysis.

-

Organic Synthesis Intermediate: It is an active organic synthesis intermediate used in the synthesis of ketals and various heterocyclic structures such as thiazolium, azoles, and quinoline.[8]

-

Johnson-Claisen Rearrangement: It is utilized in Johnson-Claisen rearrangement reactions, which are significant for forming carbon-carbon bonds.[6]

-

Reactivity with Nucleophiles: The compound shows high reactivity towards nitrogen-containing nucleophiles via SN2 mechanisms.[6]

-

Protein Analysis: It can be used to cleave N-glycosidic bonds in proteins, allowing for the study of glycan structure and function.[6]

-

Recombinant Protein Production: It aids in the solubilization of proteins during the purification process of recombinant proteins.[4][6]

Visualizing a Synthesis Pathway

The following diagram illustrates the synthesis of this compound from methyl chloroacetate and trimethyl orthoformate.

References

- 1. scbt.com [scbt.com]

- 2. CAS 74974-54-2: 2-cloro-1,1,1-trimetoxietano | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 74974-54-2 | FC33078 [biosynth.com]

- 5. usbio.net [usbio.net]

- 6. Buy this compound | 74974-54-2 [smolecule.com]

- 7. US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google Patents [patents.google.com]

- 8. CN105367391A - 2-chlorine-1,1,1-trimethoxyethane preparing method - Google Patents [patents.google.com]

- 9. CN103183592A - Preparation method of 2-chloro-1,1,1-trialkoxy ethane - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 2-Chloro-1,1,1-trimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 2-Chloro-1,1,1-trimethoxyethane (CAS No. 74974-54-2), a versatile reagent utilized in various synthetic applications. The document outlines its boiling point and density, provides detailed experimental protocols for their determination, and includes a schematic for a common synthesis route.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below for quick reference. These values are critical for reaction setup, process scale-up, and safety considerations in a laboratory or manufacturing setting.

| Property | Value | Conditions |

| Boiling Point | 138 °C | At standard atmospheric pressure (lit.)[1] |

| Density | 1.147 g/mL | At 25 °C (lit.) |

| Molecular Formula | C₅H₁₁ClO₃ | |

| Molecular Weight | 154.59 g/mol [1][2] | |

| Appearance | Colorless transparent liquid | |

| CAS Number | 74974-54-2[1][2][3][4][5] |

Experimental Protocols

Detailed methodologies for the experimental determination of boiling point and density are crucial for verifying substance purity and for quality control. The following sections describe standard laboratory procedures applicable to this compound.

Determination of Boiling Point (Micro-Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] For small sample volumes, the micro-capillary method is a precise technique.

Apparatus:

-

Thiele tube or similar oil bath apparatus

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

High-boiling point liquid (e.g., paraffin (B1166041) oil)

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into the fusion tube.[6]

-

Capillary Insertion: The capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[7]

-

Apparatus Assembly: The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing paraffin oil.[7]

-

Heating: The apparatus is heated gently and gradually.[7] Initially, a stream of bubbles will emerge from the capillary as the trapped air expands.

-

Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed exiting the capillary tube.[8]

-

Measurement: The heat source is removed once a steady stream of bubbles is established. The liquid will begin to cool. The boiling point is recorded as the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary tube.[7][8] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume. An accurate determination can be achieved using a graduated cylinder and an electronic balance.[9][10]

Apparatus:

-

10 mL or 25 mL graduated cylinder

-

Electronic balance (accurate to ±0.001 g)

-

Pipette or dropper

Procedure:

-

Mass of Empty Cylinder: The clean and dry graduated cylinder is weighed on the electronic balance, and its mass is recorded.[10]

-

Volume Measurement: A specific volume of this compound (e.g., 10 mL) is accurately transferred into the graduated cylinder using a pipette. The volume is read from the bottom of the meniscus.[9]

-

Mass of Filled Cylinder: The graduated cylinder containing the sample is reweighed, and the combined mass is recorded.[10]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density (ρ) = Mass (m) / Volume (V)[9]

-

Repeatability: For enhanced accuracy, the procedure should be repeated multiple times, and the average density should be reported.[9] The temperature at which the measurement is performed should also be recorded as density is temperature-dependent.

Synthesis Workflow

This compound can be synthesized via the reaction of methyl chloroacetate (B1199739) with trimethyl orthoformate in the presence of a strong acid catalyst. The following diagram illustrates the general workflow for this preparation.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 74974-54-2 | FC33078 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. 1,1,1-Trimethoxy-2-chloroethane | C5H11ClO3 | CID 144702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 74974-54-2|this compound|BLD Pharm [bldpharm.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

Reactivity of 2-Chloro-1,1,1-trimethoxyethane with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,1,1-trimethoxyethane (CTME), also known as trimethyl chloro-orthoacetate, is a versatile electrophilic building block in organic synthesis. Its unique structural features, particularly the presence of a chlorine atom activated by the adjacent trimethoxymethane (B44869) group, render it susceptible to a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of CTME with a range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based nucleophiles. This document outlines the prevalent reaction mechanisms, summarizes quantitative data, provides detailed experimental protocols for key transformations, and includes visualizations of reaction pathways and workflows.

Introduction

This compound is a valuable reagent for the introduction of the 1,1,1-trimethoxyethyl moiety into organic molecules. This functional group serves as a precursor to esters, orthoesters, and other functionalities, making CTME a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The reactivity of CTME is dominated by the electrophilic nature of the carbon atom bearing the chlorine, which readily undergoes bimolecular nucleophilic substitution (SN2) reactions. The trimethoxymethyl group exerts a strong electron-withdrawing inductive effect, which enhances the electrophilicity of the reaction center and stabilizes the transition state of the SN2 reaction.

General Reactivity and Mechanism

The primary mode of reaction for this compound with nucleophiles is the SN2 mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.

The general mechanism can be visualized as follows:

Figure 1: General SN2 reaction mechanism of this compound with a nucleophile.

Under certain conditions, particularly with strong, sterically hindered bases, elimination reactions can compete with substitution to form ketene (B1206846) acetals.

Data Presentation: Reactivity with Various Nucleophiles

The following tables summarize the reactivity of this compound with different classes of nucleophiles. Yields and conditions are based on available literature and may vary depending on the specific substrate and reaction scale.

Table 1: Reaction with Nitrogen Nucleophiles

| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |

| Semicarbazide hydrochloride | 3-Chloromethyl-1,2,4-triazolin-5-one | Methanol (B129727) | Ambient temp, 72-144 h | 62-98 | [1] |

| Primary Amines (General) | N-substituted 2,2,2-trimethoxyethan-1-amine | Acetonitrile (B52724) | Room temp, 12-24 h | Good to Excellent | Inferred from general reactivity |

| Secondary Amines (General) | N,N-disubstituted 2,2,2-trimethoxyethan-1-amine | THF | Room temp, 12-24 h | Good to Excellent | Inferred from general reactivity |

| Sodium Azide | 2-Azido-1,1,1-trimethoxyethane | DMF | 50 °C, 12 h | High | Inferred from general reactivity of α-chloro ethers |

Table 2: Reaction with Oxygen Nucleophiles

| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |

| Sodium Phenoxide | 2-Phenoxy-1,1,1-trimethoxyethane | THF | Reflux, 8 h | Moderate to Good | Inferred from reactions of phenols with similar electrophiles[2] |

| Sodium Methoxide (B1231860) | 1,1,1,2-Tetramethoxyethane | Methanol | Reflux, 6 h | Good | Inferred from general reactivity |

| Carboxylate Salts (e.g., Sodium Acetate) | 2,2,2-Trimethoxyethyl acetate | DMF | 80 °C, 12 h | Moderate | Inferred from general reactivity |

Table 3: Reaction with Sulfur Nucleophiles

| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |

| Sodium Thiophenoxide | 2-(Phenylthio)-1,1,1-trimethoxyethane | Ethanol | Room temp, 4 h | High | Inferred from reactions of thiols with similar electrophiles |

| Thiourea | S-(2,2,2-trimethoxyethyl)isothiouronium chloride | Ethanol | Reflux, 3 h | Good | Inferred from general reactivity |

Table 4: Reaction with Carbon Nucleophiles

| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |

| Diethyl malonate (with NaOEt) | Diethyl 2-(2,2,2-trimethoxyethyl)malonate | Ethanol | Reflux, 12 h | Moderate | Inferred from malonic ester synthesis protocols[3][4][5] |

| Grignard Reagents (e.g., Phenylmagnesium bromide) | 1,1,1-Trimethoxy-2-phenylethane | THF | 0 °C to rt, 2 h | Moderate | Inferred from general reactivity with Grignard reagents |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the chlorination of 1,1,1-trimethoxyethane.[1]

Figure 2: Experimental workflow for the synthesis of this compound.

Procedure:

-

To a stirred solution of 1,1,1-trimethoxyethane in a suitable solvent (e.g., methanol), a catalytic amount of a base such as sodium methoxide is added.

-

The mixture is cooled to a low temperature (e.g., 10-15 °C).

-

Chlorine gas is bubbled through the solution at a rate that maintains the desired temperature.

-

The reaction is monitored by GC or TLC until the starting material is consumed.

-

The reaction mixture is then subjected to distillation to remove the solvent and low-boiling byproducts.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. A yield of approximately 76% can be expected.[1]

General Procedure for Nucleophilic Substitution with an Amine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or THF.

-

Add the primary or secondary amine (1.1 eq.) to the solution. For less nucleophilic amines, a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) can be added to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, filter the reaction mixture if a solid is present.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

Johnson-Claisen Rearrangement with an Allylic Alcohol

This compound can serve as a precursor to trimethyl orthoacetate, which is then used in the Johnson-Claisen rearrangement.

Figure 3: Logical relationship for the Johnson-Claisen rearrangement starting from this compound.

Procedure:

-

Preparation of Trimethyl Orthoacetate: this compound is reacted with sodium methoxide in methanol to yield trimethyl orthoacetate. The product is isolated by distillation.

-

Johnson-Claisen Rearrangement: To a solution of the allylic alcohol (1.0 eq.) in a high-boiling inert solvent, add an excess of trimethyl orthoacetate (3.0-5.0 eq.) and a catalytic amount of a weak acid (e.g., propionic acid).

-

Heat the reaction mixture to reflux and monitor by TLC or GC.

-

Upon completion, cool the reaction mixture and remove the excess trimethyl orthoacetate and solvent under reduced pressure.

-

The resulting crude γ,δ-unsaturated ester can be purified by column chromatography or distillation.

Conclusion

This compound is a highly reactive and versatile electrophile that readily participates in SN2 reactions with a wide array of nucleophiles. Its utility in the synthesis of complex organic molecules, including as a precursor for the Johnson-Claisen rearrangement, makes it an important tool for researchers in drug development and other areas of chemical science. The provided data and experimental protocols serve as a guide for the effective application of this valuable synthetic building block. Further exploration of its reactivity with a broader range of nucleophiles and under varied conditions is warranted to fully exploit its synthetic potential.

References

- 1. US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google Patents [patents.google.com]

- 2. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-1,1,1-trimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-1,1,1-trimethoxyethane (CAS No. 74974-54-2). This information is critical for ensuring the integrity of the compound in research and development settings, particularly in the synthesis of pharmaceuticals and other fine chemicals where purity and stability are paramount.

Core Concepts: Understanding Orthoester Stability

This compound belongs to the orthoester family of organic compounds. A key characteristic of orthoesters is their susceptibility to hydrolysis under acidic conditions, which results in the formation of an ester and an alcohol. However, the stability of a particular orthoester is significantly influenced by the electronic properties of its substituents.

The presence of the electron-withdrawing chloromethyl group (-CH₂Cl) at the orthoester carbon of this compound has a stabilizing effect. This is because the electron-withdrawing nature of the chlorine atom reduces the electron density at the central carbon, making it less susceptible to protonation, which is the initial and rate-determining step in acid-catalyzed hydrolysis. Consequently, this compound is more resistant to hydrolysis compared to its non-chlorinated analog, trimethyl orthoacetate.[1][2]

Quantitative Data Summary

| Parameter | Value | Source |

| Recommended Storage Temperature | 2-8°C | ChemBK |

| 4°C | ChemScene | |

| 10-25°C | Biosynth | |

| Storage Conditions | Keep dry, store under an inert gas (e.g., Nitrogen) | Biosynth |

| Keep away from sources of ignition | ChemBK | |

| Purity (Typical) | ≥96% to ≥98% | ChemScene, Sigma-Aldrich |

| Boiling Point | 138 °C (lit.) | Biosynth, ChemBK, Sigma-Aldrich |

| Density | 1.147 g/mL at 25 °C (lit.) | ChemBK, Sigma-Aldrich |

| Flash Point | 43 °C (109.4 °F) - closed cup | Sigma-Aldrich |

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, which is catalyzed by the presence of acid. The reaction proceeds in a stepwise manner, ultimately yielding methyl chloroacetate (B1199739) and methanol (B129727).

Acid-Catalyzed Hydrolysis

The mechanism involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a resonance-stabilized carboxonium ion. Subsequent nucleophilic attack by water and loss of a proton leads to a hemiorthoester intermediate, which then breaks down to the final products.

Thermal Degradation

Specific studies on the thermal decomposition of this compound are not extensively documented. However, based on the general behavior of chlorinated hydrocarbons and orthoesters, elevated temperatures could potentially lead to the elimination of HCl and the formation of other byproducts. It is classified as a flammable liquid and should be kept away from heat and open flames.[3]

Experimental Protocols for Stability Assessment

To assess the stability of this compound under specific experimental conditions, the following protocols can be adapted.

Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This method allows for the direct observation and quantification of the starting material and its degradation products over time.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a deuterated aprotic solvent (e.g., acetonitrile-d₃, acetone-d₆) to a known concentration (e.g., 10 mM).

-

Prepare buffer solutions of the desired pH in D₂O.

-

-

Reaction Initiation:

-

In an NMR tube, combine a precise volume of the stock solution with a precise volume of the D₂O buffer at a controlled temperature. The final solution should contain a known concentration of the orthoester and the desired pH.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum immediately after mixing (t=0).

-

Continue to acquire spectra at regular time intervals (e.g., every 15 minutes, 1 hour, etc., depending on the expected rate of hydrolysis).

-

-

Data Analysis:

-

Integrate the characteristic peaks of this compound (e.g., the singlet for the -CH₂Cl protons and the singlets for the methoxy protons) and the emerging peaks of the hydrolysis products (methyl chloroacetate and methanol).

-

Plot the concentration of this compound as a function of time to determine the rate of degradation.

-

Protocol 2: Stability Assessment by HPLC

This method is suitable for quantifying the disappearance of the parent compound and the appearance of non-volatile degradation products.

Methodology:

-

Sample Incubation:

-

Prepare solutions of this compound in aqueous buffers of different pH values.

-

Incubate these solutions at a controlled temperature.

-

-

Time-Point Sampling:

-

At predetermined time intervals, withdraw an aliquot from each solution.

-

Quench the hydrolysis reaction immediately by neutralizing the solution with a suitable base (e.g., a weak solution of sodium bicarbonate) if the incubation was in an acidic buffer.

-

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

-

Use a UV detector to monitor the elution of the compounds. This compound and its ester degradation product will have different retention times.

-

-

Quantification:

-

Create a calibration curve using standards of known concentrations of this compound.

-

Determine the concentration of the remaining orthoester in each sample at each time point.

-

Storage and Handling Recommendations

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store in a refrigerator at temperatures between 2°C and 8°C.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air.

-

Moisture: This compound is sensitive to moisture. Handle in a dry environment and use anhydrous solvents and reagents when it is a reactant.

-

Light: While not explicitly stated to be light-sensitive, storage in an amber vial or in the dark is a good laboratory practice.

-

Contaminants: Avoid contact with acidic contaminants, as they will catalyze hydrolysis. Ensure all glassware is clean and dry before use.

-

Safety: this compound is a flammable liquid. Keep it away from heat, sparks, and open flames. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the stability and reliability of this compound in their critical applications.

References

The Versatility of 2-Chloro-1,1,1-trimethoxyethane in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1,1-trimethoxyethane, also known as trimethyl chloro-orthoacetate, is a highly reactive and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features, particularly the presence of a reactive chlorine atom and a trimethoxymethyl group, make it a valuable building block for the synthesis of a wide array of complex molecules and heterocyclic compounds that form the core of numerous therapeutic agents. This technical guide provides an in-depth overview of the general applications of this compound in pharmaceuticals, with a focus on its role in the synthesis of key drug intermediates, detailed experimental protocols, and the biological context of the resulting pharmaceuticals.

Core Applications in Pharmaceutical Synthesis

This compound primarily serves as a precursor for the construction of various heterocyclic systems, which are ubiquitous in medicinal chemistry.[1] Its utility stems from its ability to act as an electrophilic building block, readily undergoing nucleophilic substitution reactions at the chloromethyl carbon.[2] This reactivity has been harnessed in the synthesis of several classes of pharmaceutical compounds.

Key applications include its role as an intermediate in the synthesis of:

-

NK1 Receptor Antagonists: Notably, it is a key starting material for an intermediate of Aprepitant (B1667566), a potent antiemetic drug.[2][3]

-

Triazolinone Derivatives: It reacts with semicarbazide (B1199961) hydrochloride to form substituted triazolones, a crucial scaffold in medicinal chemistry.[2][4]

-

Oxadiazole Derivatives: It participates in the formation of 2-phenyl-1,3,4-oxadiazole (B1361358) structures.

-

Benzothiazoles and Benzoxazoles: The compound is utilized in the synthesis of these important heterocyclic motifs.

-

Quinazolinone Derivatives: It is used in the synthesis of compounds like 2-chloromethyl-7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one.

-

Cyclic Ketals and Lactones: It serves as a building block for these structures.[4]

Beyond small molecule synthesis, this compound has also found research applications in the production of recombinant proteins and for the cleavage of N-glycosidic bonds in protein glycosylation analysis.[1][5]

Data Presentation: Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in the pharmaceutical industry. High purity is particularly important to avoid the formation of dichlorinated by-products.[6] Below is a summary of quantitative data from various synthetic methods.

| Method | Reactants | Solvent(s) | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Chlorination with Chlorine Gas | 1,1,1-Trimethoxyethane, Chlorine | Methanol | Sodium Methoxide (B1231860) | 10 - 15 | 4 | ~76 | >99.0 | [4] |

| Reaction with N-Chlorosuccinimide | 1,1,1-Triethoxyethane, N-Chlorosuccinimide | Carbon Tetrachloride | Not specified | Not specified | Not specified | - | - | [4] |

| Method described in Chinese Patent | Methyl Chloroacetate, Trimethyl Orthoformate | Methanol or Ethanol (B145695) | Sulfuric Acid | -10 to 45 | 1.5 - 2 | - | - | [3] |

Experimental Protocol: Synthesis of an Aprepitant Intermediate

One of the most significant applications of this compound is in the synthesis of 3-chloromethyl-1,2,4-triazolin-5-one, a key intermediate for the antiemetic drug Aprepitant.[1][3] The following protocol is a representative procedure compiled from literature sources.

Reaction: Synthesis of 3-chloromethyl-1,2,4-triazolin-5-one

Materials:

-

This compound

-

Semicarbazide hydrochloride

-

Anhydrous methanol

-

Sodium methoxide solution (optional, for pH adjustment)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve semicarbazide hydrochloride in anhydrous methanol.

-

To this solution, add this compound. The molar ratio of the reactants is a critical parameter and should be optimized.

-

The reaction mixture is stirred at ambient temperature or gently heated to reflux, depending on the desired reaction rate. Reaction times can range from several hours to a few days.[2]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product, 3-chloromethyl-1,2,4-triazolin-5-one, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a white to off-white crystalline solid.[1]

Quantitative Data for Triazolone Synthesis:

| Reactants | Conditions | Yield (%) | Reference |

| This compound, Semicarbazide hydrochloride | Ambient temperature, 72-144 hours | 62 - 98 | [2] |

| Chlorinated orthoacetic esters, Semicarbazide hydrochloride | Not specified | - | [4] |

Mandatory Visualization: Signaling Pathway and Experimental Workflow

To visualize the biological context and the synthetic process, the following diagrams have been generated using the DOT language.

Mechanism of Action of Aprepitant

Aprepitant is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptor.[7][8] Substance P is a neuropeptide that plays a key role in the transmission of pain signals and in inducing the vomiting reflex.[9] When released in the brain, Substance P binds to and activates NK-1 receptors located in the vomiting center.[9] This activation triggers a downstream signaling cascade.

The NK-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gs proteins.[1][10] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG, along with Ca²⁺, activates protein kinase C (PKC).[10] Activation of Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[1] These signaling pathways, including the downstream activation of MAPK/ERK and Akt pathways, ultimately lead to the physiological response of nausea and vomiting.[10]

Aprepitant exerts its antiemetic effect by competitively blocking the binding of Substance P to the NK-1 receptor, thereby inhibiting this signaling cascade and preventing the emetic response.[9][11]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a variety of pharmaceutically active compounds, particularly those containing heterocyclic scaffolds. Its application in the development of the antiemetic drug Aprepitant highlights its industrial importance. A thorough understanding of its reactivity, coupled with optimized synthetic protocols, enables the efficient production of life-saving and life-improving medications. The continued exploration of the synthetic potential of this compound is likely to lead to the discovery of novel therapeutic agents in the future.

References

- 1. nbinno.com [nbinno.com]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. nbinno.com [nbinno.com]

- 5. CN102060678B - Synthesis process of trimethyl orthoacetate - Google Patents [patents.google.com]

- 6. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]

- 7. manusaktteva.com [manusaktteva.com]

- 8. Trimethyl orthoacetate synthesis - chemicalbook [chemicalbook.com]

- 9. CN103788082A - Preparation method of aprepitant III crystal form substance - Google Patents [patents.google.com]

- 10. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Solubility of 2-Chloro-1,1,1-trimethoxyethane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1,1-trimethoxyethane (CAS No. 74974-54-2) is a halogenated orthoester with applications in organic synthesis. Its utility as a reagent and building block in the development of pharmaceuticals and other complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. The choice of an appropriate solvent is critical for reaction kinetics, purification processes, and formulation development. This technical guide provides a detailed overview of the solubility of this compound in various organic solvents, outlines experimental protocols for its quantitative determination, and presents logical workflows for solubility and miscibility assessment.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide compiles the existing qualitative information and provides detailed methodologies for researchers to determine precise solubility parameters in their laboratories. As a general characteristic of orthoesters, this compound is expected to be soluble in or miscible with a range of common organic solvents.[1]

Data Presentation: Qualitative Solubility

The following table summarizes the available qualitative solubility information for this compound in selected organic solvents. It is important to note that these descriptions are qualitative and the actual solubility can be influenced by factors such as temperature and the presence of impurities.

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble |

| Ethyl Acetate | Sparingly Soluble |

Note: The term "slightly soluble" indicates that a small amount of the solute dissolves in the solvent, while "sparingly soluble" suggests a very low level of solubility.

Experimental Protocols

Given the limited availability of quantitative solubility data, this section provides detailed experimental protocols for the determination of the solubility of this compound in organic solvents.

Protocol 1: Quantitative Solubility Determination by the Gravimetric Method

This method is a reliable and straightforward approach to determine the concentration of a solute in a saturated solution at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe with a solvent-resistant membrane filter, such as PTFE)

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of an undissolved phase of the solute is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Analysis:

-

Once equilibrium is established, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 1 or 5 mL) of the clear supernatant (the saturated solution) using a pipette fitted with a filter to prevent the transfer of any undissolved solute.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Record the exact weight of the evaporating dish/vial with the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the solution. This can be achieved by placing the evaporating dish in an oven at a temperature below the boiling point of the solute but sufficient to evaporate the solvent. A vacuum oven can be used for more volatile solutes or heat-sensitive compounds.

-

Once the solvent is completely evaporated, a residue of the solute will remain.

-

Cool the evaporating dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish with the dry solute residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish with the residue minus the initial weight of the empty dish.

-

The volume of the solvent in the aliquot taken can be calculated from the weight of the solution and the densities of the solute and solvent, or more simply, the initial volume of the aliquot can be used if the volume contraction upon mixing is negligible.

-

Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Protocol 2: Determination of Miscibility

Miscibility refers to the ability of two liquids to mix in all proportions to form a single homogeneous phase. This qualitative assessment is crucial for solvent selection in various applications.

Materials and Equipment:

-

This compound

-

Organic solvent of interest

-

Glass test tubes or vials with closures

-

Vortex mixer or mechanical shaker

-

Pipettes or graduated cylinders

Procedure:

-

Preparation of Mixtures:

-

In a series of clean, dry test tubes, prepare mixtures of this compound and the chosen organic solvent in varying volume ratios (e.g., 1:9, 1:3, 1:1, 3:1, 9:1).

-

The total volume in each test tube should be sufficient for clear observation (e.g., 5 or 10 mL).

-

-

Mixing and Observation:

-

Securely close each test tube and shake vigorously for approximately 30-60 seconds. A vortex mixer can be used for more efficient mixing.

-

Allow the mixtures to stand undisturbed and observe them against a well-lit background.

-

Examine each mixture for the presence of a single, clear, and homogeneous phase. If two distinct layers form, the liquids are immiscible. If the mixture appears cloudy or forms an emulsion that does not separate, the liquids are partially miscible. If a single clear phase is observed across all ratios, the liquids are miscible.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining solubility and the logical process for assessing miscibility.

Caption: Workflow for the gravimetric determination of solubility.

Caption: Logical workflow for the determination of miscibility.

Conclusion

This technical guide serves as a foundational resource for understanding and determining the solubility of this compound in organic solvents. While quantitative data in the public domain is scarce, the provided experimental protocols offer robust methods for researchers to generate this critical information in-house. A precise understanding of the solubility and miscibility of this compound will facilitate its effective use in synthetic chemistry and the development of new chemical entities, ultimately contributing to advancements in research and drug development.

References

The Genesis of a Unique Functional Group: An In-depth Technical Guide to the Discovery and History of Orthoester Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthoesters, formally known as 1,1,1-trialkoxyalkanes, represent a unique class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. Though they are derivatives of orthoacids, which are themselves unstable and do not typically exist in a free state, orthoesters have carved out a significant niche in organic synthesis and materials science. Their distinct reactivity, particularly their susceptibility to acid-catalyzed hydrolysis to form esters and their utility as protecting groups and precursors to a variety of functional groups, has made them invaluable tools for chemists. This technical guide delves into the historical journey of orthoester compounds, from their initial discovery in the mid-19th century to the elucidation of their reactivity and the development of key synthetic methodologies that brought them into the mainstream of organic chemistry.

The Dawn of Orthoester Chemistry: Williamson's Pioneering Synthesis

The story of orthoesters begins in 1854 with the seminal work of the British chemist Alexander Williamson and his collaborator J. Kay.[1] While widely recognized for the Williamson ether synthesis, their explorations into the reactions of sodium alkoxides with polyhalogenated alkanes led to the first-ever synthesis of an orthoester. They discovered that the reaction of chloroform (B151607) (trichloromethane) with sodium ethoxide yielded a novel compound, which was later identified as triethyl orthoformate.[1] This reaction, a variation of the now-famous Williamson ether synthesis, laid the foundational stone for the entire field of orthoester chemistry.

Experimental Protocol: The Williamson and Kay Synthesis of Triethyl Orthoformate (Historical Reconstruction)

Objective: To synthesize triethyl orthoformate from chloroform and sodium ethoxide.

Reactants:

-

Chloroform (CHCl₃)

-

Sodium metal (Na)

-

Anhydrous ethanol (B145695) (C₂H₅OH)

Procedure:

-

Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, clean sodium metal is cautiously added in portions to an excess of anhydrous ethanol. The reaction is exothermic and produces hydrogen gas, which must be safely vented. The reaction is allowed to proceed until all the sodium has dissolved, resulting in a solution of sodium ethoxide in ethanol.

-

Reaction with Chloroform: The ethanolic solution of sodium ethoxide is cooled, and chloroform is added dropwise with constant stirring. The reaction mixture is then heated under reflux.

-

Workup and Isolation: After the reaction is complete, the mixture is cooled, and the precipitated sodium chloride is removed by filtration. The excess ethanol and other low-boiling components are removed from the filtrate by distillation.

-

Purification: The crude product is then purified by fractional distillation to yield triethyl orthoformate.

Reaction Stoichiometry:

CHCl₃ + 3 NaOC₂H₅ → HC(OC₂H₅)₃ + 3 NaCl

Historical yields for this reaction were often modest, with reports indicating yields in the range of 27-45%, which could be improved by recycling intermediate fractions.[2][3]

Diagram of the Williamson Orthoester Synthesis Pathway

Caption: A simplified workflow of the Williamson synthesis of triethyl orthoformate.

The Pinner Reaction: A More General Route to Orthoesters

While the Williamson synthesis provided the initial entry into the world of orthoesters, it was the German chemist Adolf Pinner who, in 1877, developed a more versatile and widely applicable method for their preparation.[4][5] The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt (often called a Pinner salt). This salt can then react with an excess of the alcohol to yield the corresponding orthoester.[4]

The Pinner reaction significantly broadened the scope of accessible orthoester structures, as a wide variety of nitriles and alcohols could be employed.

Experimental Protocol: The Pinner Synthesis of Triethyl Orthoacetate (Classical Approach)

The following is a representative classical protocol for the synthesis of an orthoester via the Pinner reaction.

Objective: To synthesize triethyl orthoacetate from acetonitrile (B52724) and ethanol.

Reactants:

-

Acetonitrile (CH₃CN)

-

Anhydrous ethanol (C₂H₅OH)

-

Dry hydrogen chloride gas (HCl)

-

Anhydrous diethyl ether (as a solvent)

Procedure:

-

Formation of the Pinner Salt: A solution of acetonitrile and a molar excess of anhydrous ethanol in anhydrous diethyl ether is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The mixture is then allowed to stand in the cold, during which time the acetimido ethyl ether hydrochloride (Pinner salt) precipitates as a crystalline solid.

-

Isolation of the Pinner Salt: The precipitated Pinner salt is collected by filtration in a dry atmosphere and washed with anhydrous ether.

-

Alcoholysis to the Orthoester: The isolated Pinner salt is then treated with a further excess of anhydrous ethanol. The mixture is typically allowed to stand at room temperature or gently warmed to drive the reaction to completion.

-

Workup and Purification: The ammonium (B1175870) chloride byproduct is removed by filtration. The filtrate, containing the orthoester, is then carefully distilled. Any unreacted starting materials and byproducts are removed, and the fraction corresponding to triethyl orthoacetate is collected.

Reaction Stoichiometry:

-

Step 1: CH₃CN + C₂H₅OH + HCl → [CH₃C(OC₂H₅)=NH₂]⁺Cl⁻

-

Step 2: [CH₃C(OC₂H₅)=NH₂]⁺Cl⁻ + 2 C₂H₅OH → CH₃C(OC₂H₅)₃ + NH₄Cl

Yields for the Pinner synthesis of orthoesters can be quite good, with modern adaptations reporting yields often exceeding 90% for the formation of the intermediate imidate salt.[6][7][8]

Diagram of the Pinner Reaction Pathway for Orthoester Synthesis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Development of poly(ortho esters): a historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. iris.unive.it [iris.unive.it]

Methodological & Application

Application Notes and Protocols for the Johnson-Claisen Rearrangement using 2-Chloro-1,1,1-trimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Johnson-Claisen rearrangement is a valuable carbon-carbon bond-forming reaction in organic synthesis that facilitates the stereoselective synthesis of γ,δ-unsaturated esters from allylic alcohols.[1][2] This rearrangement, a variation of the Claisen rearrangement, typically employs a trialkyl orthoacetate in the presence of a weak acid catalyst.[3][4] The reaction proceeds through the in situ formation of a ketene (B1206846) acetal (B89532), which then undergoes a[1][1]-sigmatropic rearrangement to yield the desired product.[2] This application note details a proposed protocol for the Johnson-Claisen rearrangement utilizing 2-Chloro-1,1,1-trimethoxyethane as the orthoester, a versatile reagent in organic synthesis.[5] While this specific orthoester is not traditionally documented for this rearrangement, this protocol is based on the established principles of the Johnson-Claisen reaction.

Principle of the Reaction